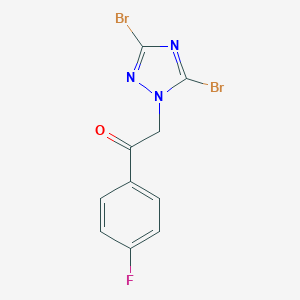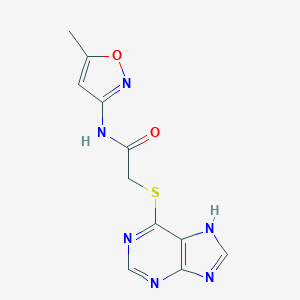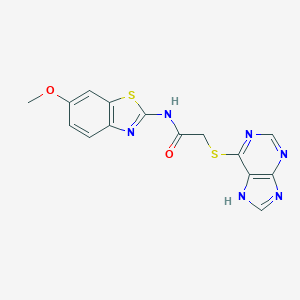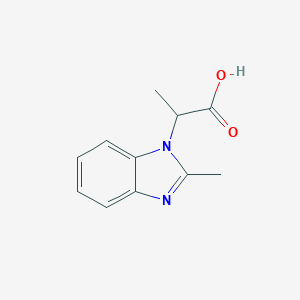![molecular formula C11H8F3NO2S2 B510286 N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide CAS No. 332354-79-7](/img/structure/B510286.png)
N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, also known as TPCS2a, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in cancer treatment. TPCS2a belongs to a class of compounds known as photosensitizers, which are capable of generating reactive oxygen species (ROS) upon exposure to light. The ability of TPCS2a to generate ROS has led to its investigation as a potential treatment for cancer through a process known as photodynamic therapy (PDT).
Mécanisme D'action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in PDT involves the generation of ROS upon exposure to light. The ROS generated by N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide can damage cancer cells through a variety of mechanisms, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of tumor vasculature. The specificity of PDT for cancer cells is thought to be due to the preferential accumulation of photosensitizers in tumor tissue, as well as the increased susceptibility of cancer cells to ROS-induced damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in PDT have been extensively studied. The primary effect of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is the generation of ROS, which can lead to the induction of apoptosis in cancer cells. Additionally, PDT with N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. The inhibition of angiogenesis can lead to the reduction of tumor size and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide as a photosensitizer for PDT is its high water solubility, which allows for easy administration and distribution in the body. Additionally, N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been shown to have low toxicity and minimal side effects, making it a promising candidate for clinical use. However, one of the limitations of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is its susceptibility to photobleaching, which can reduce its effectiveness in PDT. Additionally, the use of PDT with N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide requires careful control of the light source and exposure time, which can be challenging in a clinical setting.
Orientations Futures
There are several future directions for the investigation of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in PDT. One area of research is the development of new light sources and delivery methods that can improve the effectiveness of PDT with N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide. Additionally, the combination of PDT with other cancer treatments, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in combination with other photosensitizers may lead to the development of more effective PDT treatments for cancer.
Méthodes De Synthèse
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide involves the reaction of 2-chlorothiophene with 3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of sulfuryl chloride to form the final product. The synthesis of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been well documented in the literature and has been successfully replicated by several research groups.
Applications De Recherche Scientifique
The primary application of N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in scientific research is its use as a photosensitizer in PDT for the treatment of cancer. PDT involves the administration of a photosensitizer, such as N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which leads to the generation of ROS that can damage cancer cells. PDT has been investigated as a potential treatment for a variety of cancers, including lung, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-1-4-9(7-8)15-19(16,17)10-5-2-6-18-10/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEBUDJHJYAXFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)
![2-[(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510213.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)
![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)


![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)
